The Discovery and Initial Characterization of Somatostatin-14: A Technical Guide
The Discovery and Initial Characterization of Somatostatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In 1973, a pivotal discovery in neuroendocrinology emerged not from a direct search, but as a serendipitous finding during the quest for the growth hormone-releasing hormone (GHRH). Researchers Paul Brazeau and Roger Guillemin, at the Salk Institute, were screening sheep hypothalamic extracts for factors that would stimulate the release of growth hormone (GH) from cultured pituitary cells.[1] Instead, they identified a potent inhibitor of GH secretion.[1][2] This 14-amino acid peptide was named somatostatin, derived from the Greek words soma (body) and statin (to stop). This guide provides an in-depth technical overview of the discovery and initial characterization of Somatostatin-14 (SST-14), detailing the experimental protocols that were instrumental in its isolation, sequencing, and the initial elucidation of its biological functions and mechanism of action.
The Discovery of Somatostatin-14
The journey to isolate Somatostatin-14 was a multi-step process involving the large-scale processing of ovine hypothalamic tissue. The initial observation of an inhibitory factor in hypothalamic extracts spurred a rigorous purification effort to isolate and identify the responsible molecule.
Experimental Workflow for the Discovery and Characterization of Somatostatin-14
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial discovery and characterization of Somatostatin-14.
Isolation and Purification of Somatostatin-14 from Ovine Hypothalamus
The isolation of Somatostatin-14 from approximately 490,000 sheep hypothalamic fragments was a meticulous process involving several key steps.[1]
1. Tissue Extraction:
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Objective: To extract peptides from the hypothalamic tissue.
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Protocol:
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The hypothalamic fragments were subjected to an alcohol-chloroform extraction to isolate peptides and other small molecules.[1]
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2. Countercurrent Distribution:
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Objective: To achieve an initial separation of the extracted components based on their differential solubility in two immiscible liquid phases.
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Protocol:
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The crude extract was subjected to countercurrent distribution, a technique that partitions compounds between two immiscible solvent phases over a series of tubes. This step provided the initial fractionation of the hypothalamic peptides.[1]
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3. Ion-Exchange Chromatography:
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Objective: To separate peptides based on their net charge.
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Protocol:
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The partially purified fractions from countercurrent distribution were applied to an ion-exchange chromatography column.[1]
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Peptides were eluted with a gradient of increasing salt concentration, separating them based on their charge characteristics.
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4. Gel Filtration Chromatography:
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Objective: To separate molecules based on their size.
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Protocol:
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Fractions showing inhibitory activity were further purified by gel filtration chromatography.[1] This technique separates molecules based on their hydrodynamic radius, with larger molecules eluting first.
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5. Partition Chromatography:
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Objective: To achieve the final purification of Somatostatin-14.
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Protocol:
Amino Acid Sequencing of Somatostatin-14
The primary structure of the purified peptide was determined using the Edman degradation method.
Protocol: Edman Degradation
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Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively binds to the free N-terminal amino group of the peptide.
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Cleavage: The reaction conditions were shifted to acidic, which cleaves the PITC-bound N-terminal amino acid from the rest of the peptide chain, forming a thiazolinone derivative.
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Conversion and Identification: The thiazolinone derivative was then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which was identified by chromatography.
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Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process was repeated until the entire sequence of the 14-amino acid peptide was determined.
The determined amino acid sequence of ovine Somatostatin-14 was: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH , with a disulfide bridge between the two cysteine residues.[2]
Radioimmunoassay (RIA) for Somatostatin-14
To quantify the levels of Somatostatin-14 in biological samples and to assess its inhibition of hormone secretion, a sensitive radioimmunoassay was developed.
Protocol: Radioimmunoassay
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Antiserum Production: Antibodies against Somatostatin-14 were generated by immunizing rabbits with a conjugate of Somatostatin-14 and a carrier protein.
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Radiolabeling: A tyrosine-containing analog of Somatostatin-14 (Tyr1-somatostatin) was radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method.
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Competitive Binding: A known amount of ¹²⁵I-labeled Somatostatin-14 and the antiserum were incubated with either standard concentrations of unlabeled Somatostatin-14 or the unknown sample. The unlabeled Somatostatin-14 in the standards or sample competes with the ¹²⁵I-labeled peptide for binding to the limited number of antibody binding sites.
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Separation: The antibody-bound (bound fraction) and free (unbound fraction) ¹²⁵I-labeled Somatostatin-14 were separated.
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Quantification: The radioactivity of the bound fraction was measured using a gamma counter. A standard curve was generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled Somatostatin-14 standards. The concentration of Somatostatin-14 in the unknown samples was then determined by interpolating their percentage of bound radioactivity on the standard curve.
Initial Characterization of Somatostatin-14's Biological Activity
The primary biological activity that led to the discovery of Somatostatin-14 was its potent inhibition of growth hormone secretion from cultured rat anterior pituitary cells.[2] Subsequent studies quickly revealed that its inhibitory actions were not limited to GH.
Quantitative Data on the Inhibitory Effects of Somatostatin-14
| Target Hormone | Experimental System | Observation |
| Growth Hormone (GH) | Cultured rat anterior pituitary cells | Potent inhibition of both basal and stimulated GH release.[2] |
| In vivo (rats) | A 400 ng dose administered in vivo resulted in significant inhibition of GH secretion.[1] | |
| Thyroid-Stimulating Hormone (TSH) | In vitro and in vivo studies | Inhibition of TSH secretion.[3] |
| Prolactin (PRL) | In vitro studies | Inhibition of prolactin secretion.[3] |
| Insulin (B600854) | In vivo studies | Inhibition of insulin secretion. |
| Glucagon (B607659) | In vivo studies | Inhibition of glucagon secretion. |
Initial Understanding of the Mechanism of Action
Early investigations into the mechanism by which Somatostatin-14 exerts its inhibitory effects pointed towards the involvement of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.
Proposed Initial Signaling Pathway of Somatostatin-14
